N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a benzamide moiety with three methoxy groups
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . It inhibits the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . The compound’s inhibitory effect is irreversible and non-competitive, reducing the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can influence adenosine-related functions and potentially disrupt nucleotide synthesis pathways .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect .
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport, potentially disrupting nucleotide synthesis and adenosine-related functions . This could lead to various molecular and cellular effects, depending on the specific cellular context.
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which are essential for nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits the uptake of uridine in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It binds to ENTs, inhibiting their function . This inhibition is irreversible and non-competitive, reducing the maximum rate of uridine uptake without affecting the Michaelis constant .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The compound’s inhibitory effect on ENTs cannot be washed out, indicating its stability
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with ENTs, which play a vital role in nucleotide synthesis
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with ENTs, affecting its localization or accumulation . The specific transporters or binding proteins it interacts with are not yet fully identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol, which is then converted to 2-(2-fluorophenyl)ethylamine. This amine is reacted with piperazine to form the intermediate 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.
Formation of the Benzamide Intermediate: 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with the piperazine intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
- N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
- N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLYDKKOYXSDQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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